molecular formula C10H12ClNO4S B11725208 (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoic acid

(2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoic acid

Cat. No.: B11725208
M. Wt: 277.73 g/mol
InChI Key: CGIDUVLBGIJSEL-ZETCQYMHSA-N
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Description

(2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoic acid is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a propanoic acid moiety, with a 3-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoic acid typically involves the reaction of (2S)-2-aminopropanoic acid with 3-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[N-(4-chlorophenyl)methanesulfonamido]propanoic acid: Similar structure but with a chlorine atom at the 4-position of the phenyl ring.

    (2S)-2-[N-(3-bromophenyl)methanesulfonamido]propanoic acid: Similar structure but with a bromine atom instead of chlorine.

    (2S)-2-[N-(3-methylphenyl)methanesulfonamido]propanoic acid: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The unique feature of (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoic acid is the presence of the 3-chlorophenyl substituent, which can influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12ClNO4S

Molecular Weight

277.73 g/mol

IUPAC Name

(2S)-2-(3-chloro-N-methylsulfonylanilino)propanoic acid

InChI

InChI=1S/C10H12ClNO4S/c1-7(10(13)14)12(17(2,15)16)9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,13,14)/t7-/m0/s1

InChI Key

CGIDUVLBGIJSEL-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N(C1=CC(=CC=C1)Cl)S(=O)(=O)C

Canonical SMILES

CC(C(=O)O)N(C1=CC(=CC=C1)Cl)S(=O)(=O)C

Origin of Product

United States

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